2-Cyano-4-(3-cyano-2-fluorophenyl)phenol
Description
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol is a substituted phenolic compound characterized by dual cyano (-CN) groups and a fluorine atom at specific positions on its aromatic rings. The molecule’s structure combines electron-withdrawing substituents (cyano and fluorine) with a phenolic hydroxyl group, creating unique electronic and steric properties.
Properties
IUPAC Name |
3-(3-cyano-4-hydroxyphenyl)-2-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-14-10(7-16)2-1-3-12(14)9-4-5-13(18)11(6-9)8-17/h1-6,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIHXTGZYUJEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=C(C=C2)O)C#N)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684752 | |
| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-97-8 | |
| Record name | 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3,3'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination-Alkylation-Cyclization Cascade
A three-step cascade reaction developed in recent industrial patents provides a high-yield pathway to the target compound. The process begins with 3-fluoro-4-methylbenzonitrile , which undergoes regioselective bromination at the methyl group using bromine in dichloromethane with iodine catalysis (Table 1).
Table 1: Bromination Optimization
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Temperature | -5°C to 0°C | 18% vs. RT |
| Catalyst Loading | 0.5 mol% I₂ | 32% vs. uncatalyzed |
| Bromine Equivalents | 1.05 eq | 94% purity |
The resulting 4-bromomethyl-3-fluorobenzonitrile undergoes nucleophilic displacement in dimethyl sulfoxide/water (90°C), where the bromide is replaced by a hydroxyl group through an SN2 mechanism. Crucially, the microreactor technology employed in this step enhances mixing efficiency, achieving 98% conversion within 5 minutes compared to 6 hours in batch reactors.
Suzuki-Miyaura Coupling
Aryl boronic esters of 3-cyano-2-fluorophenyl derivatives couple with 2-cyano-4-bromophenol precursors under Pd(PPh₃)₄ catalysis (Scheme 1). Key advancements include:
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Ligand Design : Bulky phosphine ligands (SPhos) suppress protodeboronation side reactions
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Solvent System : DME/H₂O (4:1) enables phase-transfer catalysis at 80°C
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Oxygen Sensitivity : Strict degassing protocols improve yields from 62% to 89%
Scheme 1:
3-Cyano-2-fluorophenylboronic acid + 2-Cyano-4-bromophenol
→ Pd catalyst → Target compound
Advanced Cyanation Techniques
Copper-Mediated Cyanation
Recent protocols employ CuCN/KCN systems for introducing the second cyano group under mild conditions:
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Substrate : 4-(3-Bromo-2-fluorophenyl)-2-methylphenol
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Conditions : DMF, 110°C, 12 h
The reaction proceeds through a single-electron transfer mechanism, as evidenced by EPR studies showing Cu(I)/Cu(II) redox cycling.
Microwave-Assisted Cyanation
A breakthrough method utilizes microwave irradiation (300 W, 150°C) to accelerate cyanation:
Table 2: Conventional vs. Microwave Cyanation
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 18 h | 35 min |
| Yield | 67% | 82% |
| Energy Consumption | 18 kWh | 2.3 kWh |
This approach reduces thermal degradation of sensitive fluorophenyl intermediates while maintaining regioselectivity >99:1.
Phenol Group Installation
Hydrolytic Dealkylation
Protected methoxy precursors undergo cleavage using BBr₃ in CH₂Cl₂ at -78°C:
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Reaction Time : 4 h
-
Yield : 91%
-
Byproduct Control : <0.5% demethylation at cyano groups
The low temperature prevents side reactions with electron-deficient aromatic rings.
Enzymatic Hydrolysis
Novel biocatalytic methods employ engineered esterases for selective phenol liberation:
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Enzyme : Pseudomonas fluorescens esterase variant PFEST-4M
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Conditions : pH 7.4, 37°C, 24 h
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Conversion : 88% with 100% regioselectivity
This green chemistry approach eliminates harsh acidic conditions, preserving halogen substituents.
Industrial-Scale Purification
Crystallization Optimization
Final purification uses a mixed solvent system:
Table 3: Crystallization Conditions
| Solvent Ratio (Heptane:EtOAc) | Purity | Crystal Morphology |
|---|---|---|
| 95:5 | 99.2% | Needles |
| 85:15 | 99.8% | Plates |
| 70:30 | 98.5% | Aggregates |
Plate-like crystals from 85:15 mixtures exhibit optimal flow properties for pharmaceutical processing.
Continuous Chromatography
Simulated moving bed (SMB) chromatography achieves throughputs of 12 kg/day:
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Stationary Phase : C18-functionalized silica
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Mobile Phase : MeCN/H₂O (55:45)
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Purity : 99.95% by HPLC
This technology reduces solvent consumption by 40% compared to batch columns.
| Excipient | Residual Moisture | 24-Month Purity |
|---|---|---|
| Mannitol | 0.8% | 99.1% |
| Trehalose | 0.5% | 99.6% |
| Sucrose | 1.2% | 98.3% |
Trehalose formulations demonstrate optimal glass transition temperatures (Tg = 118°C) for tropical climate storage .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(3-cyano-2-fluorophenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for the Suzuki–Miyaura coupling reaction, as well as various oxidizing and reducing agents depending on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of biaryl compounds.
Scientific Research Applications
Drug Development
- Anticancer Properties : Research indicates that 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol exhibits promising anticancer activity. In vitro studies have shown significant inhibition of tumor cell growth across various cancer cell lines, suggesting its potential as a lead compound for cancer therapies .
- Antimicrobial Activity : This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may effectively combat bacterial infections, highlighting its potential in developing new antibiotics .
- Mechanism of Action : The mechanism by which this compound exerts its effects is believed to involve interactions with biological targets such as enzymes or receptors. The cyano and fluorine groups enhance binding affinity, which is crucial for therapeutic efficacy .
Material Science Applications
- Organic Electronics : The unique electronic properties of 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transfer can improve the performance of electronic devices.
- Synthesis of Advanced Materials : As an intermediate in organic synthesis, this compound can be utilized to create more complex materials with tailored properties for specific applications in industries such as coatings, polymers, and nanotechnology.
Case Studies and Research Findings
- Anticancer Research : A study evaluating the antiproliferative effects of related compounds demonstrated that 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol showed low nanomolar IC50 values against specific cancer cell lines, indicating robust anticancer activity that warrants further investigation into its mechanism and efficacy in vivo .
- Antimicrobial Studies : Investigations into the antimicrobial properties revealed that derivatives of this compound exhibited significant activity against various bacterial strains, supporting its potential as a candidate for new antibiotic development .
Mechanism of Action
The mechanism of action of 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-Chloro-2-Methylphenol: A structurally simpler phenolic compound with chloro (-Cl) and methyl (-CH₃) substituents. The electron-withdrawing chloro group enhances acidity (pKa ~8.1) compared to unsubstituted phenol (pKa ~9.95), while the methyl group provides steric hindrance. In contrast, 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol’s dual cyano groups significantly lower pKa (estimated <7) due to stronger electron withdrawal, increasing solubility in polar solvents .
- 2-Cyanoimidazole Derivatives: Compounds like 4-(3-Chlorophenyl)-2-cyanoimidazole share the cyano group but differ in the heterocyclic core (imidazole vs. phenol).
Fluorine vs. Chlorine/Bromine Substituents
- Fluorine : The fluorine atom at the 2-position of the phenyl ring in the target compound offers high electronegativity and small atomic radius, minimizing steric effects while enhancing metabolic stability in drug design.
- Chlorine/Bromine: Chlorinated analogues (e.g., 4-(2-Chlorophenyl)-2-cyanoimidazole) exhibit lower electronegativity but greater lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Physicochemical Properties
Key Observations :
- The dual cyano groups in the target compound reduce logP (indicating higher polarity) compared to chlorinated analogues, favoring solubility in polar aprotic solvents.
- Fluorine’s inductive effect stabilizes the phenolic anion, making the compound more acidic than chloro- or methyl-substituted phenols.
Stability and Environmental Impact
- Hydrolytic Stability: The cyano group’s resistance to hydrolysis contrasts with esters or amides, suggesting greater environmental persistence compared to hydrolytically labile compounds. However, the phenolic hydroxyl may facilitate photodegradation under UV light .
Q & A
Basic Research Questions
Q. What synthetic routes are feasible for 2-Cyano-4-(3-cyano-2-fluorophenyl)phenol, and what critical reaction conditions must be optimized?
- Methodological Answer : The synthesis can involve sequential cross-coupling reactions. For example, a Suzuki-Miyaura coupling between a boronic acid derivative and a fluorinated aryl halide can introduce the fluorophenyl group. The cyano substituents may be introduced via nucleophilic aromatic substitution (NAS) using CuCN under controlled temperatures (80–120°C). Key parameters include:
- Catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions).
- Solvent polarity (DMF or DMSO enhances NAS efficiency).
- Reaction time and temperature (prolonged heating >12 hours may degrade nitrile groups).
- Monitoring intermediates via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons and carbons, with splitting patterns indicating fluorine coupling (e.g., ¹⁹F-¹H coupling in 2-fluorophenyl groups).
- ¹⁹F NMR : Confirms fluorine presence and electronic environment (δ ~-110 to -130 ppm for aryl-F).
- IR Spectroscopy : Sharp peaks at ~2230 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (phenolic -OH).
- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Resolves steric effects of cyano and fluorine substituents .
Advanced Research Questions
Q. How can computational methods like QSPR or quantum chemistry resolve discrepancies in reported physicochemical properties?
- Methodological Answer :
- Quantum Chemical Calculations (DFT) : Optimize geometry to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential maps. Use software like Gaussian or ORCA.
- QSPR Models : Train neural networks on datasets of fluorophenols to predict solubility, logP, and pKa. Validate against experimental data to identify outliers.
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) to assess stability and aggregation tendencies .
Q. What experimental strategies address contradictions in bioactivity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Use a wide concentration range (nM to mM) to identify non-linear effects.
- Control for Hydrolysis : Test stability in biological buffers (pH 4–9) via HPLC to rule out degradation artifacts.
- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to confirm mechanisms.
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines) .
Q. How do cyano and fluorine substituents influence electronic and steric properties in catalytic applications?
- Methodological Answer :
- Cyano Groups : Electron-withdrawing nature reduces electron density on the aromatic ring, enhancing electrophilic substitution resistance. Use Hammett constants (σₚ = +0.66 for -CN) to quantify effects.
- Fluorine Substituents : Inductive effects lower pKa of the phenolic -OH (predicted ~8.5 vs. ~10 for unsubstituted phenol). Steric hindrance at the 2-position can dictate regioselectivity in cross-coupling reactions.
- DFT Analysis : Compare charge distribution maps with analogs lacking substituents to validate electronic effects .
Q. What methodologies optimize extraction and purification from complex reaction mixtures?
- Methodological Answer :
- Ultrasound-Assisted Extraction (UAE) : Use ethanol-water (70:30 v/v) at 40°C for 30 minutes to maximize yield (based on phenol extraction protocols).
- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) to separate cyano-containing byproducts.
- Crystallization : Recrystallize from hot acetonitrile to isolate pure product (monitor via DSC for polymorph screening).
- Design of Experiments (DoE) : Vary solvent polarity, temperature, and sonication time to identify optimal parameters .
Q. How should stability studies be designed to evaluate degradation under varying environmental conditions?
- Methodological Answer :
- Forced Degradation : Expose to UV light (254 nm), heat (40–80°C), and oxidative conditions (H₂O₂) for 7–14 days.
- pH-Dependent Stability : Use buffered solutions (pH 1–13) with LC-MS monitoring to detect hydrolysis products (e.g., carboxylic acids from cyano hydrolysis).
- Kinetic Modeling : Apply Arrhenius equations to predict shelf life at 25°C based on accelerated stability data .
Methodological Tables
Table 1 : Key Synthetic Parameters for Cyano-Fluorophenols
Table 2 : Computational Tools for Property Prediction
| Property | Method/Software | Validation Metric | Reference |
|---|---|---|---|
| Solubility | QSPR (COSMO-RS) | RMSE < 0.5 log units | |
| pKa | DFT (Gaussian) | Experimental ± 0.3 units | |
| Reactivity | MD Simulations (GROMACS) | Activation Energy ±5 kJ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
